Paralog Selectivity Profile: (2S,3R)-LP99 Exhibits ~10-fold Preference for BRD9 over BRD7
(2S,3R)-LP99 demonstrates a quantifiable selectivity profile between the closely related BRD7 and BRD9 bromodomains. Its binding affinity for BRD9 (Kd = 99 nM) is approximately 9.2-fold higher than its affinity for BRD7 (Kd = 909 nM) [1]. This is in contrast to some next-generation inhibitors like BI-7273, which exhibit a much larger selectivity window (Kd BRD9 = 0.75 nM vs. Kd BRD7 = 0.3 nM, a ~2.5-fold difference) [2]. The specific, narrow selectivity of (2S,3R)-LP99 is a defined pharmacological signature critical for experiments designed to probe the overlapping and distinct functions of the BRD7 and BRD9 paralogs within the SWI/SNF complex.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | BRD9: 99 nM; BRD7: 909 nM |
| Comparator Or Baseline | BI-7273: BRD9: 0.75 nM; BRD7: 0.3 nM |
| Quantified Difference | (2S,3R)-LP99: 9.2-fold selectivity for BRD9; BI-7273: 2.5-fold selectivity for BRD9 |
| Conditions | Isothermal Titration Calorimetry (ITC) for (2S,3R)-LP99; Assay not specified for BI-7273 |
Why This Matters
The distinct 9.2-fold selectivity window is a unique characteristic for dissecting paralog-specific biology, unlike more equipotent or highly BRD9-selective probes.
- [1] Clark PG, et al. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor. Angew Chem Int Ed Engl. 2015 May 18;54(21):6217-21. View Source
- [2] InvivoChem. BI-7273 Product Datasheet. View Source
